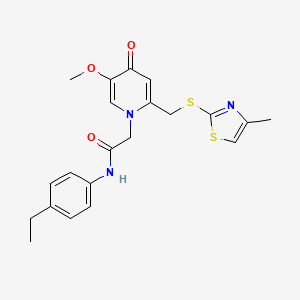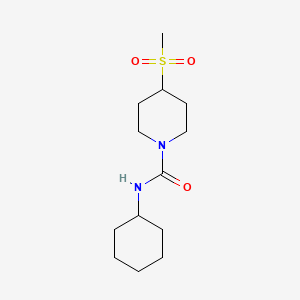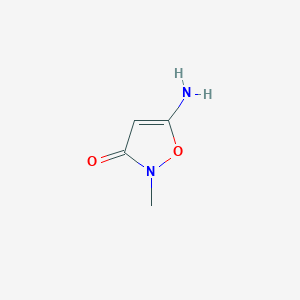
5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one is a heterocyclic organic compound characterized by the presence of an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one typically involves the cyclization of amino aldehydes or amino ketones with suitable reagents. One common method is the cyclization of 2-amino-2-methyl-1-propanol with formic acid under acidic conditions. Another approach involves the reaction of 2-amino-2-methylpropionic acid with reagents like thionyl chloride to form the oxazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form derivatives such as oxazolone.
Reduction: Reduction reactions can be performed to convert the oxazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution reactions often require nucleophiles like amines or alcohols and may be facilitated by catalysts.
Major Products Formed:
Oxidation products include oxazolone derivatives.
Reduction products may include amines or alcohols.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, 5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one serves as a versatile intermediate for the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial agent and has been investigated for its effects on different biological targets.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. They have been studied for their anti-inflammatory, anticancer, and antiviral properties.
Industry: In material science, this compound and its derivatives can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In medicinal applications, it may bind to specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with bacterial cell wall synthesis pathways.
Anti-inflammatory Activity: Inhibition of inflammatory cytokines or enzymes.
Anticancer Activity: Induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar reactivity but lacking the oxazole ring.
Oxazole: A simpler heterocyclic compound without the amino group.
Indole: Another heterocyclic compound with different biological activities.
Uniqueness: 5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one is unique due to its combination of the oxazole ring and the amino group, which provides distinct chemical reactivity and biological activity compared to its similar compounds.
Properties
IUPAC Name |
5-amino-2-methyl-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-6-4(7)2-3(5)8-6/h2H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEZKTAHYQWCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(O1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]acetamide](/img/structure/B2991385.png)
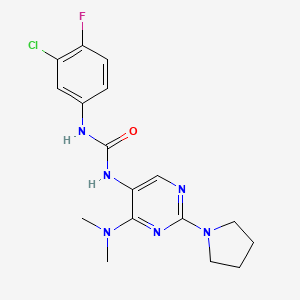
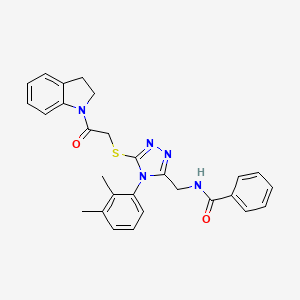
![tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B2991389.png)
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-2-chloroacetamide](/img/structure/B2991394.png)
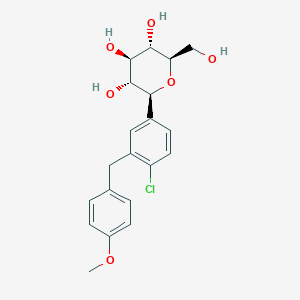
![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine](/img/structure/B2991396.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)
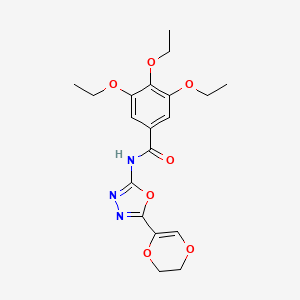
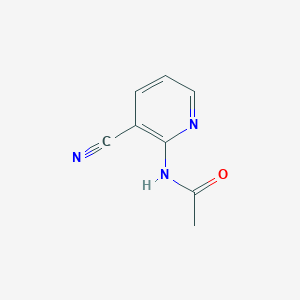
![1-[1-(4-Tert-butylbenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2991404.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2991405.png)
